molecular formula C12H16N4O B11876590 2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile

2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile

Cat. No.: B11876590
M. Wt: 232.28 g/mol
InChI Key: NROFSKZJMSVNJA-UHFFFAOYSA-N
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Description

2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two dimethylamino groups, a formyl group, a methyl group, and a nitrile group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile typically involves the reaction of 2,6-dichloropyridine with dimethylamine in the presence of a catalyst such as copper sulfate. The reaction is carried out in an aqueous solution at elevated temperatures, usually around 160°C, for about 15 hours . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile involves its interaction with various molecular targets and pathways. The compound can act as a Lewis base, forming complexes with metal ions and activating certain reactions. Its dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(dimethylamino)pyridine: Similar structure but lacks the formyl and nitrile groups.

    2,6-Bis(methylamino)pyridine: Similar structure but with methylamino groups instead of dimethylamino groups.

    2,6-Bis(arylidene)cyclohexanones: Different core structure but similar functional groups

Uniqueness

2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

2,6-bis(dimethylamino)-5-formyl-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C12H16N4O/c1-8-9(6-13)11(15(2)3)14-12(16(4)5)10(8)7-17/h7H,1-5H3

InChI Key

NROFSKZJMSVNJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1C#N)N(C)C)N(C)C)C=O

Origin of Product

United States

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